Physicochemical properties of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
Physicochemical properties of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
Executive Summary
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic building block of considerable interest in modern medicinal chemistry. Possessing both a pyridine and a thiazole moiety, this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the field of infectious diseases.[1] Its structural framework is closely related to the 2-aminothiazole scaffold, a privileged structure known to impart potent biological activity.[1] Derivatives have shown promise as inhibitors of essential bacterial enzymes, such as the β-ketoacyl-ACP synthase (KasA) in Mycobacterium tuberculosis, highlighting its potential in developing new treatments for multi-drug resistant infections.[1] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering both established data and validated experimental protocols for its synthesis, characterization, and evaluation. The insights herein are designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to effectively utilize this scaffold in their research endeavors.
Chemical Identity and Significance
Molecular Structure and Core Data
The foundational step in characterizing any chemical entity is to establish its precise identity. Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is defined by the following core identifiers.
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Molecular Weight: 234.27 g/mol [1]
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CAS Number: 21278-85-3[1]
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Canonical SMILES: CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2
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InChI Key: YHHRVJSNZLHEPG-UHFFFAOYSA-N[3]
Caption: Molecular structure of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate.
Rationale in Drug Discovery
The title compound's value is rooted in the established pharmacological relevance of its constituent heterocycles.
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Thiazole Ring: This five-membered ring is a cornerstone of many FDA-approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4]
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Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety often enhances solubility and provides a key hydrogen bond acceptor through its nitrogen atom, which can be crucial for molecular recognition at biological targets.[1] The 4-pyridyl substitution, in particular, has been shown to contribute to activity against M. tuberculosis.[1]
The combination of these scaffolds makes this molecule a promising starting point for library synthesis in lead discovery campaigns.
Synthesis and Purification
The synthesis of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is most effectively achieved via a Hantzsch-type thiazole synthesis or a related cyclization strategy. The choice of method is dictated by the availability of starting materials and the desired scale.
Recommended Synthetic Protocol: Cyclization Pathway
This protocol describes a reliable method involving the reaction of an intermediate with thiourea.[1] The causality behind this choice is the commercial availability and stability of the precursors.
Step-by-Step Methodology:
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Intermediate Formation: React ethyl 2-bromoacetate with 4-aminopyridine in a suitable solvent such as ethanol. The nucleophilic amino group of 4-aminopyridine displaces the bromide to form the N-substituted intermediate.
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Cyclization: To the intermediate from Step 1, add one equivalent of thiourea.
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Heating: Reflux the mixture. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the thiazole ring.
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Work-up: After cooling, the reaction mixture is typically poured into water, and the pH is adjusted to neutral or slightly basic to precipitate the product.
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Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A typical workflow for the synthesis and purification of the title compound.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is non-negotiable in drug development, as these parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Expected Value | Significance in Drug Development |
| Physical State | Expected to be a solid at room temperature | Influences handling, formulation, and storage requirements. |
| Melting Point | Not experimentally determined in cited literature. | A sharp melting point is an indicator of purity. |
| Solubility | Low aqueous solubility expected; soluble in organic solvents (e.g., DMSO, Ethanol). | Critical for bioavailability and formulation. Low aqueous solubility can be a major hurdle. |
| logP | Computationally predicted for a methylated analog (XLogP3 = 2.5).[5] | Measures lipophilicity. A value around 2.5 suggests good membrane permeability but may require formulation to avoid poor aqueous solubility. |
| pKa | Not experimentally determined. The pyridine nitrogen is basic (expected pKa ~4-5). | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
Experimental Protocol for Solubility Determination
Rationale: The shake-flask method is the gold standard for determining solubility. Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions, providing more biologically relevant data than determination in pure water.
Step-by-Step Methodology:
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Preparation: Prepare a series of vials containing 1 mL of PBS (pH 7.4).
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Addition of Compound: Add an excess amount of the title compound to each vial to create a saturated solution. The excess solid should be clearly visible.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Experimental Protocol for LogP Determination
Rationale: The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct measure of its lipophilicity. n-Octanol is used as the organic phase as it is considered a good mimic of biological membranes.
Step-by-Step Methodology:
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Phase Preparation: Prepare a mixture of n-octanol and water (or PBS, pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the two layers.
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Compound Addition: Dissolve a known amount of the title compound in the aqueous phase.
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Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution.
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Equilibration: Shake the mixture for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.
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Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique like HPLC-UV.
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Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Caption: Standard workflow for the structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: Expected signals would include:
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A triplet and a quartet in the upfield region (1.3-4.5 ppm) corresponding to the ethyl ester group.
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A singlet for the proton at the C5 position of the thiazole ring (~8.0-8.5 ppm).
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Two sets of doublets in the aromatic region (7.5-9.0 ppm) characteristic of the AA'BB' system of the 4-substituted pyridine ring.
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¹³C NMR: Key expected signals include:
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Alkyl carbons of the ethyl group (~14 and ~62 ppm).
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The ester carbonyl carbon (~160-165 ppm).
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Carbons of the thiazole and pyridine rings in the range of 115-170 ppm.[3]
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Protocol for NMR Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for heterocyclic compounds due to its superior solvating power.
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) to confirm assignments.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 235.05.
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Fragmentation: Key fragmentation would likely involve the loss of the ethoxy group (-45 Da) or the entire ethyl carboxylate group from the parent ion.
Protocol for MS Analysis:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infuse the solution directly into the ESI source of a mass spectrometer.
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Acquire the mass spectrum in positive ion mode.
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Analyze the resulting spectrum for the [M+H]⁺ ion and characteristic fragment ions to confirm the structure.
References
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- The Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1.
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